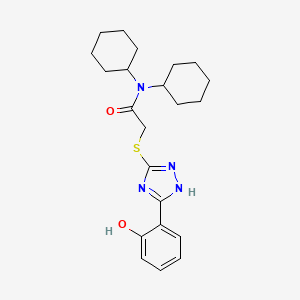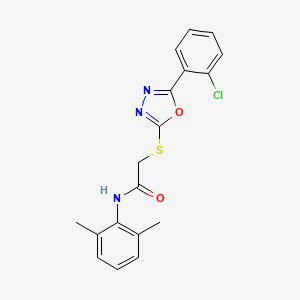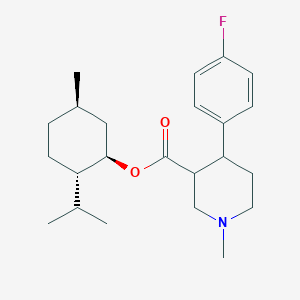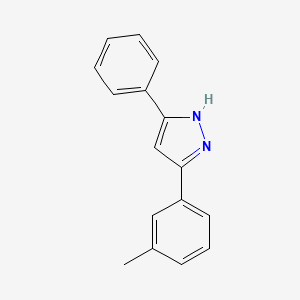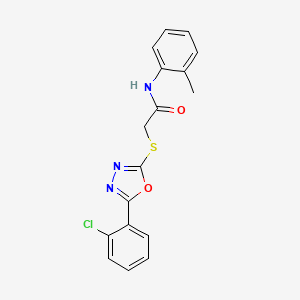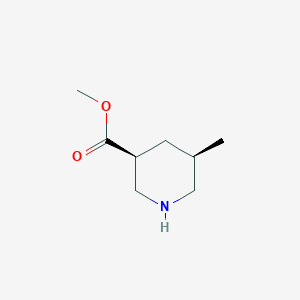![molecular formula C14H11NO2S B11770109 2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11770109.png)
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound that belongs to the class of dibenzothiazepines This compound is known for its unique structure, which includes a thiazepine ring fused with two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the reaction of dibenzo[b,f][1,4]thiazepine-11(10H)-one with methanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of dibenzo[b,f][1,4]thiazepine-11(10H)-one followed by methoxylation using methanol and a base such as sodium methoxide. This process can be optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is a key intermediate in the synthesis of certain pharmaceuticals, particularly those used in the treatment of psychiatric disorders.
Industry: It is used in the production of various chemical products and as a precursor in organic synthesis
Mécanisme D'action
The mechanism of action of 2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. It is known to bind to dopamine and serotonin receptors, which are crucial in regulating mood and behavior. By modulating these receptors, the compound can exert antipsychotic and mood-stabilizing effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,f][1,4]thiazepin-11(10H)-thione: This compound has a similar structure but contains a thione group instead of a methoxy group.
11-oxo-11H-dibenzo[b,f][1,4]thiazepin-10-yl-acetic acid: Another structurally related compound with different functional groups.
Uniqueness
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and pharmaceutical applications .
Propriétés
Formule moléculaire |
C14H11NO2S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
8-methoxy-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C14H11NO2S/c1-17-9-6-7-12-10(8-9)14(16)15-11-4-2-3-5-13(11)18-12/h2-8H,1H3,(H,15,16) |
Clé InChI |
WCFDCIHBQQEPFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)SC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)

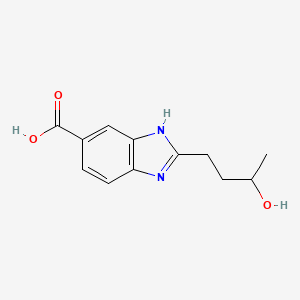
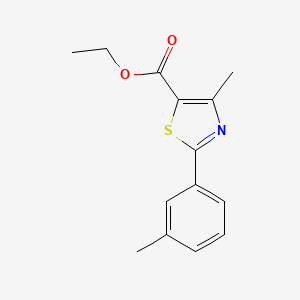
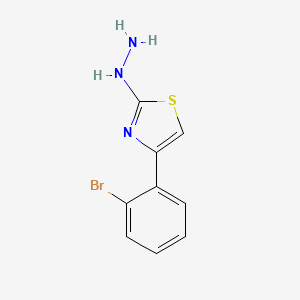
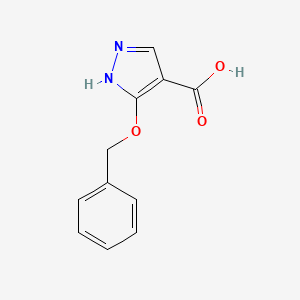
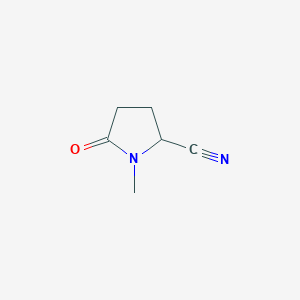
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
